![molecular formula C38H56N2S3 B12616266 5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine CAS No. 918298-59-6](/img/structure/B12616266.png)

5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

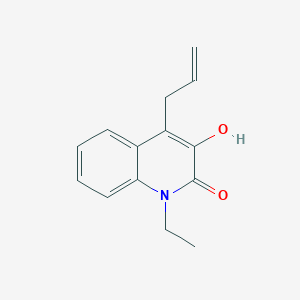

5,7-Bis(3-Dodecylthiophen-2-yl)thieno[3,4-b]pyrazin ist eine organische Verbindung, die zur Klasse der Thieno[3,4-b]pyrazine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die zwei Dodecylthiophen-2-yl-Gruppen umfasst, die an einen Thieno[3,4-b]pyrazin-Kern gebunden sind.

Vorbereitungsmethoden

Die Synthese von 5,7-Bis(3-Dodecylthiophen-2-yl)thieno[3,4-b]pyrazin umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:

Synthese von 2-Brom-3-dodecylthiophen: Dieses Zwischenprodukt wird durch Bromierung von 3-Dodecylthiophen hergestellt.

Bildung von 5,5’-Bistannyl-thieno[3,2-b]thiophen: Dies wird durch eine Stannylierungsreaktion erreicht.

Kupplungsreaktion: Der letzte Schritt beinhaltet eine Stille-Kupplungsreaktion zwischen 2-Brom-3-dodecylthiophen und 5,5’-Bistannyl-thieno[3,2-b]thiophen unter mikrowellen-unterstützten Bedingungen.

Analyse Chemischer Reaktionen

5,7-Bis(3-Dodecylthiophen-2-yl)thieno[3,4-b]pyrazin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Halogenierungs- oder Alkylierungsreaktionen können verschiedene Substituenten in die Thiophenringe einführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Tetrahydrofuran (THF) und Dichlormethan (DCM) sowie Katalysatoren wie Palladiumkomplexe. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

5,7-Bis(3-Dodecylthiophen-2-yl)thieno[3,4-b]pyrazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Organische Elektronik: Es wird aufgrund seiner halbleitenden Eigenschaften bei der Entwicklung von organischen Feldeffekttransistoren (OFETs) eingesetzt.

Photovoltaik-Bauelemente: Die Verbindung wird wegen ihrer Fähigkeit, Licht zu absorbieren und Ladungsträger zu erzeugen, für den Einsatz in organischen Solarzellen untersucht.

Sensoren: Seine elektronischen Eigenschaften machen es für den Einsatz in chemischen Sensoren zur Detektion verschiedener Analyten geeignet.

Materialwissenschaft: Die Verbindung wird auf ihr Potenzial untersucht, neue Materialien mit einzigartigen elektronischen und optischen Eigenschaften zu schaffen.

Wirkmechanismus

Der Mechanismus, durch den 5,7-Bis(3-Dodecylthiophen-2-yl)thieno[3,4-b]pyrazin seine Wirkungen entfaltet, hängt in erster Linie mit seiner elektronischen Struktur zusammen. Das konjugierte System der Verbindung ermöglicht einen effizienten Ladungstransport, was sie zu einem hervorragenden Kandidaten für den Einsatz in elektronischen Geräten macht. Die beteiligten molekularen Ziele und Pfade umfassen die Wechselwirkung der Verbindung mit Elektroden in OFETs und die Erzeugung von Ladungsträgern bei Lichtabsorption in photovoltaischen Geräten .

Wirkmechanismus

The mechanism by which 5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include the interaction of the compound with electrodes in OFETs and the generation of charge carriers upon light absorption in photovoltaic devices .

Vergleich Mit ähnlichen Verbindungen

Zu den Verbindungen, die 5,7-Bis(3-Dodecylthiophen-2-yl)thieno[3,4-b]pyrazin ähneln, gehören:

2,5-Bis(3-Dodecylthiophen-2-yl)thieno[3,2-b]thiophen: Diese Verbindung hat eine ähnliche Struktur, unterscheidet sich aber in der Position der Thiophenringe.

Poly(2,5-bis(3-Dodecylthiophen-2-yl)thieno[3,2-b]thiophen): Eine polymere Version der Verbindung, die in ähnlichen Anwendungen eingesetzt wird.

2,5-Bis(5-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophen: Diese Verbindung enthält zusätzliche funktionelle Gruppen, die ihre elektronischen Eigenschaften verbessern können.

Die Einzigartigkeit von 5,7-Bis(3-Dodecylthiophen-2-yl)thieno[3,4-b]pyrazin liegt in seiner spezifischen elektronischen Struktur und den daraus resultierenden Eigenschaften, die es für Hochleistungs-Elektronikanwendungen geeignet machen.

Eigenschaften

CAS-Nummer |

918298-59-6 |

|---|---|

Molekularformel |

C38H56N2S3 |

Molekulargewicht |

637.1 g/mol |

IUPAC-Name |

5,7-bis(3-dodecylthiophen-2-yl)thieno[3,4-b]pyrazine |

InChI |

InChI=1S/C38H56N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-29-41-35(31)37-33-34(40-28-27-39-33)38(43-37)36-32(26-30-42-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |

InChI-Schlüssel |

YGDPOCNIMQFPIU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC1=C(SC=C1)C2=C3C(=C(S2)C4=C(C=CS4)CCCCCCCCCCCC)N=CC=N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)

![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)

![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)

![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)

![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)

![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)